molecular formula C11H14N2S2 B7871436 2-(Isobutylthio)-1,3-benzothiazol-6-amine

2-(Isobutylthio)-1,3-benzothiazol-6-amine

Cat. No.: B7871436
M. Wt: 238.4 g/mol
InChI Key: YXBTZSYOOBQHGZ-UHFFFAOYSA-N
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Description

2-(Isobutylthio)-1,3-benzothiazol-6-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an isobutylthio group attached to the benzothiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylthio)-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with isobutyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate thioether, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylthio)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the isobutylthio group, yielding the parent benzothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent benzothiazole.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

2-(Isobutylthio)-1,3-benzothiazol-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Isobutylthio)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(Isobutylthio)-1,3-benzothiazol-6-amine can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Lacks the isobutylthio group, resulting in different chemical and biological properties.

    2-Methylthio-1,3-benzothiazole: Contains a methylthio group instead of an isobutylthio group, leading to variations in reactivity and applications.

    6-Nitro-2-(isobutylthio)-1,3-benzothiazole: The presence of a nitro group introduces additional reactivity and potential biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S2/c1-7(2)6-14-11-13-9-4-3-8(12)5-10(9)15-11/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBTZSYOOBQHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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